molecular formula C12H13NO7 B3110323 Acetoxyisopropyl p-nitrophenyl carbonate CAS No. 179419-27-3

Acetoxyisopropyl p-nitrophenyl carbonate

Cat. No.: B3110323
CAS No.: 179419-27-3
M. Wt: 283.23 g/mol
InChI Key: MZLUQGXOSXGRIQ-UHFFFAOYSA-N
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Description

Acetoxyisopropyl p-nitrophenyl carbonate is a chemical compound known for its role in organic synthesis and polymer chemistry. It is an activated carbonate, which means it has an electron-withdrawing group (in this case, a nitro group) attached to the phenolic leaving group. This activation makes it highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetoxyisopropyl p-nitrophenyl carbonate typically involves the reaction of p-nitrophenol with acetoxyisopropyl chloroformate. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Acetoxyisopropyl p-nitrophenyl carbonate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The activated carbonate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.

    Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form p-nitrophenol and acetoxyisopropyl alcohol.

    Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran, acetonitrile

    Catalysts: Bases like pyridine, triethylamine

Major Products Formed

    Carbamates: Formed from reaction with amines

    Carbonates: Formed from reaction with alcohols

    Thiocarbonates: Formed from reaction with thiols

Scientific Research Applications

Acetoxyisopropyl p-nitrophenyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamates and carbonates.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce protective groups or functionalize them for further reactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of polymers and resins, particularly in the preparation of polycarbonates and polyurethanes.

Mechanism of Action

The mechanism of action of acetoxyisopropyl p-nitrophenyl carbonate involves the nucleophilic attack on the carbonyl carbon of the carbonate group. The electron-withdrawing nitro group on the phenyl ring stabilizes the transition state, making the carbonyl carbon more susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release p-nitrophenol and form the desired product.

Comparison with Similar Compounds

Similar Compounds

  • Bis(methyl salicyl) carbonate
  • Diphenyl carbonate
  • Bis(pentafluorophenyl) carbonate

Uniqueness

Acetoxyisopropyl p-nitrophenyl carbonate is unique due to its high reactivity, which is attributed to the presence of the nitro group. This makes it more efficient in reactions compared to other carbonates like diphenyl carbonate. Its ability to form stable intermediates and facilitate rapid reactions is particularly valuable in synthetic chemistry and industrial applications.

Properties

IUPAC Name

2-(4-nitrophenoxy)carbonyloxypropan-2-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO7/c1-8(14)19-12(2,3)20-11(15)18-10-6-4-9(5-7-10)13(16)17/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLUQGXOSXGRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225431
Record name 1-(Acetyloxy)-1-methylethyl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179419-27-3
Record name 1-(Acetyloxy)-1-methylethyl 4-nitrophenyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179419-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Acetyloxy)-1-methylethyl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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